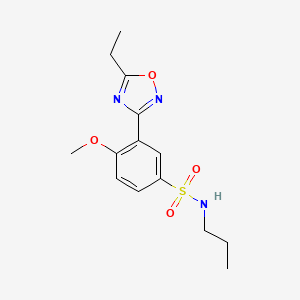
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)nicotinamide, commonly known as HQNO, is a synthetic compound that has been gaining attention in the field of scientific research. HQNO is a quinolone derivative that has been synthesized for its potential use as an antibacterial agent. This compound has been shown to have a unique mechanism of action that targets bacterial respiration, making it a promising candidate for the development of new antibiotics.
作用机制
HQNO targets the electron transport chain in bacterial cells. It binds to the quinol oxidase complex, which is responsible for transferring electrons from the electron transport chain to oxygen. By binding to this complex, HQNO inhibits the transfer of electrons, leading to a decrease in bacterial respiration. This ultimately leads to bacterial death.
Biochemical and Physiological Effects:
HQNO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial cells, as well as the formation of biofilms. HQNO has also been shown to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species. This accumulation of reactive oxygen species ultimately leads to bacterial death.
实验室实验的优点和局限性
One advantage of using HQNO in lab experiments is its unique mechanism of action. HQNO targets the electron transport chain in bacterial cells, making it a promising candidate for the development of new antibiotics. However, one limitation of using HQNO in lab experiments is its potential toxicity. HQNO has been shown to be toxic to mammalian cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of HQNO. One potential direction is the development of new antibiotics based on the structure of HQNO. Another potential direction is the study of HQNO's effects on bacterial virulence and pathogenesis. Additionally, the potential use of HQNO in combination with other antibiotics is an area of interest for future research. Overall, the study of HQNO has the potential to lead to the development of new antibiotics and the advancement of our understanding of bacterial physiology.
合成方法
HQNO can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander reaction. The Pfitzinger reaction involves the condensation of 2-hydroxyquinoline with an aldehyde or ketone, followed by the addition of a nicotinamide moiety. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by the addition of 2-hydroxyquinoline and a nicotinamide moiety. The Friedlander reaction involves the condensation of aniline with a ketone or aldehyde, followed by the addition of 2-hydroxyquinoline and a nicotinamide moiety.
科学研究应用
HQNO has been studied for its potential use as an antibacterial agent. It has been shown to inhibit bacterial respiration by targeting the electron transport chain. This unique mechanism of action makes HQNO a promising candidate for the development of new antibiotics. HQNO has been shown to be effective against a variety of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-10-8-19(9-11-20)26(23(28)17-6-4-12-24-14-17)15-18-13-16-5-2-3-7-21(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOQKPLYKLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)





![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)